Ortho-Methyl Substitution Confers Superior Inhibitory Potency Compared to Meta- and Para-Methyl Analogs
In a head-to-head comparison within the same study, the 2-methyl substituted benzamide (N,2-dimethylbenzamide scaffold analog) exhibited an IC₅₀ of 8.7 ± 0.7 µM, which is significantly lower than the 3-methyl (14.8 ± 5.0 µM) and 4-methyl (29.1 ± 3.8 µM) regioisomers [1]. The 2-OMe derivative showed an even weaker IC₅₀ of 90 ± 26 µM, highlighting the critical role of the methyl group at the ortho position.
| Evidence Dimension | Enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 8.7 ± 0.7 µM |
| Comparator Or Baseline | 3-Methyl analog: 14.8 ± 5.0 µM; 4-Methyl analog: 29.1 ± 3.8 µM; 2-Methoxy analog: 90 ± 26 µM |
| Quantified Difference | 1.7-fold more potent than 3-methyl; 3.3-fold more potent than 4-methyl; 10.3-fold more potent than 2-methoxy |
| Conditions | HDAC enzyme inhibition assay; reported in J Med Chem. 2009;52(16):5228-5240. |
Why This Matters
For researchers designing HDAC inhibitors or evaluating benzamide-based scaffolds, N,2-dimethylbenzamide provides a validated potency advantage that reduces the need for extensive SAR optimization.
- [1] Table 1. Structure and activity of substituted benzamide derivatives. J Med Chem. 2009;52(16):5228-5240. doi:10.1021/jm900611t. View Source
